
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a tribromophenoxy group, and a methylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate typically involves the reaction of 2,3,4-tribromophenol with glycidol to form the intermediate 2-hydroxy-1-(2,3,4-tribromophenoxy)propan-1-ol. This intermediate is then esterified with methacrylic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The tribromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate.
Reduction: Formation of 2-hydroxy-1-(2,3,4-phenoxy)propyl 2-methylprop-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tribromophenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar in structure but lacks the tribromophenoxy group.
1-Hydroxy-2-propanone: Contains a hydroxy group and a carbonyl group but lacks the phenoxy and acrylate moieties
Uniqueness
2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
89670-64-4 |
|---|---|
Molekularformel |
C13H13Br3O4 |
Molekulargewicht |
472.95 g/mol |
IUPAC-Name |
[2-hydroxy-1-(2,3,4-tribromophenoxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H13Br3O4/c1-6(2)12(18)20-13(7(3)17)19-9-5-4-8(14)10(15)11(9)16/h4-5,7,13,17H,1H2,2-3H3 |
InChI-Schlüssel |
KEUIXDXODOUPTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(OC1=C(C(=C(C=C1)Br)Br)Br)OC(=O)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


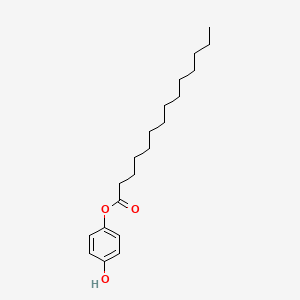
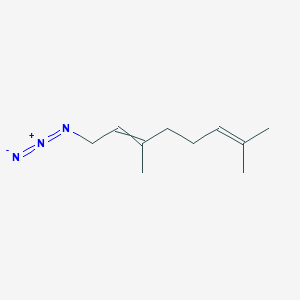
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
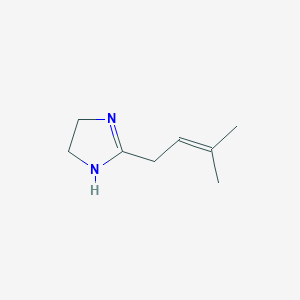
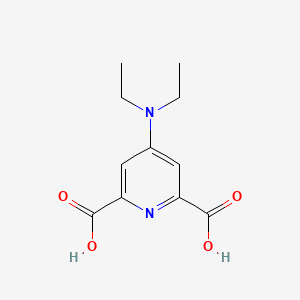
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

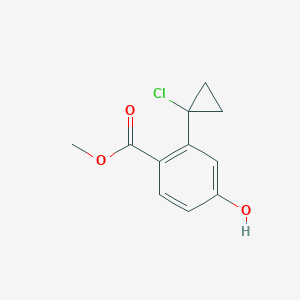
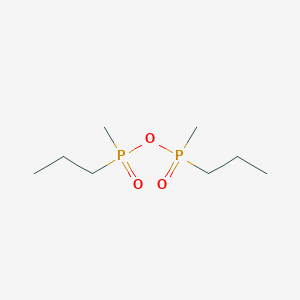
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
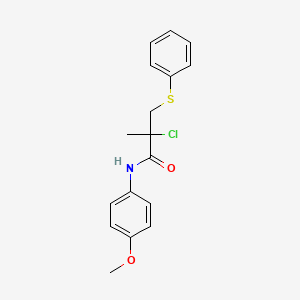
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
